7-Hydroxy-1-tetralone
Overview
Description
7-Hydroxy-1-tetralone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 . It is also referred to as 7-Hydroxy-3,4-dihydronaphthalen-1 (2H)-one, 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one, or 7-Hydroxy-3,4-dihydro-1 (2H)-naphthalenone .
Synthesis Analysis
The synthesis of 7-Hydroxy-1-tetralone involves several steps. A study reported an expeditious multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine . Another study presented the total synthesis of natural products bearing the 1-tetralone subunit, highlighting key transformations for the synthesis of 1-tetralone .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1-tetralone consists of a cyclohexanone ring fused with a benzene ring . The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 .Chemical Reactions Analysis
7-Hydroxy-1-tetralone can undergo various chemical reactions. For instance, an organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction . This reaction provides a diverse set of fused, partially saturated cores which are of high interest in synthetic and medicinal chemistry .Physical And Chemical Properties Analysis
7-Hydroxy-1-tetralone is a solid at 20°C . It has a melting point of 164.0 to 168.0 °C and a boiling point of 215 °C/12 mmHg . The compound appears as a white to gray to brown powder or crystal .Scientific Research Applications
Synthesis of Biologically Relevant Molecules
7-Hydroxy-1-tetralone is utilized in the synthesis of biologically significant molecules. An efficient method for synthesizing highly oxygenated tetralone analogs, including 7-hydroxy-1-tetralone, has been developed. These analogs are crucial in constructing molecules of biological interest (Ghatak et al., 2003).
Antileishmanial Activity
Research shows that 7-hydroxy-1-tetralone exhibits antileishmanial activity. The compound derived from the stem bark of Ampelocera edentula was used in traditional medicine for treating cutaneous leishmaniasis and showed effectiveness against Leishmania ssp. and Trypanosoma cruzi (Fournet et al., 1994).
Drug Resistance Reversal in Bacteria
Studies indicate that 7-hydroxy-1-tetralone derivatives can act as drug resistance reversal agents in multi-drug resistant Escherichia coli. These compounds, though not significantly antibacterial on their own, can enhance the efficacy of existing antibiotics by inhibiting ATP-dependent efflux pumps (Dwivedi et al., 2014).
Anti-Cancer Properties
7-Methoxy-1-tetralone has demonstrated anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells. It affects various cellular mechanisms and pathways, suggesting potential applications in cancer therapy (Wen et al., 2020).
Anti-Inflammatory Activity
4-Hydroxy-α-tetralone, a related compound, shows promise in anti-inflammatory applications. Its derivatives have been evaluated for their potential to inhibit pro-inflammatory cytokines, indicating their usefulness in treating inflammatory conditions (Upadhyay et al., 2020).
Safety And Hazards
7-Hydroxy-1-tetralone is classified as hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFSAJZSDNYVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341263 | |
Record name | 7-Hydroxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1-tetralone | |
CAS RN |
22009-38-7 | |
Record name | 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22009-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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